5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide is an organic compound with the molecular formula C24H24ClNO3.
Preparation Methods
The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide typically involves a series of organic reactions starting from readily available raw materials. The synthetic route may include steps such as chlorination, hydroxylation, and amide formation under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. It has been shown to inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects in various biological systems .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide include:
- 5-Chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-chlorobenzyl)-5-chlorophenyl]benzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- (E)-5-Chloro-2-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide .
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
648923-67-5 |
---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide |
InChI |
InChI=1S/C24H24ClNO3/c1-3-17(18-7-5-4-6-8-18)15-29-20-11-9-16(2)22(14-20)26-24(28)21-13-19(25)10-12-23(21)27/h4-14,17,27H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
NAHHPCURFNBNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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